molecular formula C14H13N3O3 B6390930 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261891-12-6

2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6390930
CAS RN: 1261891-12-6
M. Wt: 271.27 g/mol
InChI Key: RDJIVIXDUIVYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% (2-AMNPA) is a compound that has numerous applications in scientific research. It is a derivative of nicotinic acid, a form of vitamin B3, and is used as a starting material in the synthesis of a variety of compounds. It has been used in the synthesis of biocompatible polymers and in the production of polymeric films with enhanced optical and electrical properties. Additionally, 2-AMNPA has been used in the development of new antimicrobial agents, as a reagent for peptide synthesis, and as an inhibitor of certain enzymes.

Scientific Research Applications

2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% has numerous applications in scientific research. It has been used in the synthesis of biocompatible polymers and in the production of polymeric films with enhanced optical and electrical properties. Additionally, 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in the development of new antimicrobial agents, as a reagent for peptide synthesis, and as an inhibitor of certain enzymes. It has also been used in the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase, which is involved in the metabolism of lipids. Furthermore, 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in the synthesis of inhibitors of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Mechanism of Action

2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% acts as an inhibitor of certain enzymes, such as diacylglycerol acyltransferase and phospholipase A2. The inhibition of these enzymes can lead to the inhibition of the metabolism of lipids and the breakdown of phospholipids, respectively. Additionally, 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% has been used as a reagent in the synthesis of peptides. It can be used to form peptide bonds between amino acids, which can then be used to synthesize proteins.
Biochemical and Physiological Effects
2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as diacylglycerol acyltransferase and phospholipase A2. Additionally, it has been used in the synthesis of inhibitors of the enzyme diacylglycerol acyltransferase, which is involved in the metabolism of lipids. Furthermore, 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% has been used in the synthesis of inhibitors of the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

The use of 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without significant degradation. Furthermore, it is a versatile compound that can be used in a variety of experiments.
On the other hand, there are some limitations to the use of 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% in laboratory experiments. For example, it is a highly reactive compound and can be toxic if handled improperly. Additionally, it can be difficult to obtain in high purity, and the reaction conditions for its synthesis can be difficult to control. Furthermore, it can be difficult to separate from other compounds in the reaction mixture.

Future Directions

There are numerous potential future directions for the use of 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% in scientific research. For example, it could be used in the synthesis of novel drugs or other therapeutic agents. Additionally, it could be used in the development of new materials with enhanced properties, such as biodegradable polymers. Furthermore, it could be used in the development of new catalysts or in the synthesis of new catalytic systems. Additionally, it could be used in the synthesis of new inhibitors of enzymes involved in the metabolism of lipids or other metabolic pathways. Finally, it could be used in the development of new methods for peptide synthesis or in the development of new peptide-based drugs.

Synthesis Methods

2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized in a two-step process. In the first step, nicotinic acid is reacted with N-methyl-aminocarbonyl chloride to form the desired product, 2-Amino-5-[3-(N-methylaminocarbonyl)phenyl]nicotinic acid, 95%. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is isolated by filtration. After the reaction, the product is purified by recrystallization.

properties

IUPAC Name

2-amino-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-16-13(18)9-4-2-3-8(5-9)10-6-11(14(19)20)12(15)17-7-10/h2-7H,1H3,(H2,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJIVIXDUIVYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687765
Record name 2-Amino-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-12-6
Record name 2-Amino-5-[3-(methylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.